N,N-diethylethanamine;(2S,5R,6R)-6-[[(2R)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Description
The compound in question comprises two distinct moieties: N,N-diethylethanamine (a tertiary amine) and a structurally complex penicillin derivative, (2S,5R,6R)-6-[[(2R)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
- N,N-diethylethanamine (triethylamine, TEA) is a volatile tertiary amine widely used as a base in organic synthesis, buffer preparation (e.g., triethylammonium acetate in HPLC), and polymer chemistry. Its thermodynamic properties, such as excess enthalpies in alkane mixtures, have been extensively modeled using SAFT-γMie group-contribution methods .
- The penicillin derivative is a β-lactam antibiotic with a modified side chain containing a 4-methoxy-4-oxobut-2-en-2-yl group and a phenylacetyl moiety.
Properties
Molecular Formula |
C27H40N4O6S |
|---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
N,N-diethylethanamine;(2S,5R,6R)-6-[[(2R)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C21H25N3O6S.C6H15N/c1-11(10-13(25)30-4)22-14(12-8-6-5-7-9-12)17(26)23-15-18(27)24-16(20(28)29)21(2,3)31-19(15)24;1-4-7(5-2)6-3/h5-10,14-16,19,22H,1-4H3,(H,23,26)(H,28,29);4-6H2,1-3H3/t14-,15-,16+,19-;/m1./s1 |
InChI Key |
VPPVUVAWSDQWDY-UVKKPQQBSA-N |
Isomeric SMILES |
CCN(CC)CC.CC(=CC(=O)OC)N[C@H](C1=CC=CC=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O |
Canonical SMILES |
CCN(CC)CC.CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the bicyclic core and the introduction of various functional groups. Typical synthetic routes may involve:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the amino and carboxylic acid groups via amide bond formation.
- Functionalization of the side chains with specific reagents under controlled conditions.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to accelerate reactions.
- Implementation of purification techniques such as chromatography.
- Scale-up processes to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate.
- Reducing agents such as lithium aluminum hydride.
- Substitution reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N,N-diethylethanamine have shown effectiveness against various bacterial strains. For instance, studies on related bicyclic compounds have demonstrated potent activity against Gram-positive bacteria, including resistant strains .
Anticancer Properties
The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest it may inhibit specific pathways crucial for tumor growth and metastasis .
Neurological Applications
The compound has potential applications in the treatment of neurological disorders due to its interaction with serotonin receptors. Research indicates that derivatives exhibit selective agonist activity at the 5-HT2C receptor, which may provide therapeutic benefits for conditions such as anxiety and depression .
Drug Development
N,N-Diethylethanamine is significant in the synthesis of novel pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable intermediate in drug formulation processes .
Biochemical Research
The compound's unique structure allows it to serve as a probe in biochemical assays aimed at understanding enzyme mechanisms and receptor interactions .
Case Study 1: Antimicrobial Efficacy
A study published in PubMed evaluated the antimicrobial efficacy of a series of bicyclic compounds similar to N,N-diethylethanamine against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, highlighting its potential as an antimicrobial agent .
Case Study 2: Neurological Impact
In a preclinical trial focusing on anxiety disorders, a derivative of the compound was tested for its effects on anxiety-like behavior in rodents. The results showed a significant reduction in anxiety levels compared to controls, suggesting its potential as an anxiolytic agent .
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. This may include:
- Binding to enzymes or receptors to modulate their activity.
- Interfering with metabolic pathways to alter cellular functions.
- Inducing or inhibiting specific biochemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
N,N-Diethylethanamine vs. Other Amines
Penicillin Derivative vs. Other β-Lactams
*From : Penicillin analogues with modified side chains.
Key Research Findings
- Thermodynamic Modeling: TEA’s interactions with alkan-1-ols (methanol to heptan-1-ol) show permittivity and refractive index deviations consistent with strong dipole-dipole interactions, validated via Kirkwood-Fröhlich theory .
- Cytotoxic Derivatives: TEA-containing compounds (e.g., 2-(4-(5,6-dihydropyrrolo[2,1-a]isoquinolin-1-yl)phenoxy)-N,N-diethylethanamine) exhibit potent activity against breast cancer cells (IC50: 1.93 µM), likely via estrogen receptor modulation .
- Metabolism : N-deethylation of TEA side chains in benzimidazole opioids (e.g., isotonitazene) produces metabolites with reduced potency, highlighting a key metabolic vulnerability .
Biological Activity
N,N-diethylethanamine; (2S,5R,6R)-6-[[(2R)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a bicyclic structure with multiple functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C27H40N4O6S |
| Molecular Weight | 548.7 g/mol |
| IUPAC Name | N,N-diethylethanamine; (2S,5R,6R)-6-[[(2R)-2-[...]-carboxylic acid |
Biological Activity
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Research has demonstrated that derivatives of similar structures exhibit significant anticancer properties. For example, compounds with similar bicyclic structures have shown promising results against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL .
- Antioxidant Properties :
-
Mechanism of Action :
- The mechanism by which this compound exerts its biological effects is likely multifaceted, involving interactions with various cellular pathways. For instance, certain structural analogs have been shown to selectively activate serotonin receptors, which may play a role in modulating mood and anxiety disorders .
Case Study 1: Anticancer Activity
A study investigated the efficacy of a series of benzofuran derivatives related to the compound against A549 and HCT116 cell lines. The results indicated that specific substitutions on the benzofuran ring significantly enhanced cytotoxicity, suggesting that structural modifications could optimize therapeutic effects against cancer .
Case Study 2: Antioxidant Effects
Another research effort focused on evaluating the antioxidant properties of related compounds through in vitro assays. The findings indicated that certain derivatives exhibited substantial radical-scavenging activity, suggesting potential applications in oxidative stress-related diseases .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Selectivity for Cancer Cell Lines : Compounds structurally related to N,N-diethylethanamine have shown selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells.
- Potential for Drug Development : Given its diverse biological activities, there is ongoing interest in exploring this compound's potential as a lead candidate for drug development targeting various diseases, particularly cancers and neuropsychiatric disorders.
Q & A
Q. What are the recommended methodologies for synthesizing the compound and confirming its structural integrity?
The synthesis typically involves multi-step organic reactions, including amide coupling and β-lactam ring formation. Key steps include:
- Amidation : Reacting the β-lactam core with substituted phenylacetyl derivatives under carbodiimide-mediated coupling conditions .
- Chromatographic purification : Use of reverse-phase HPLC to isolate the product . Structural confirmation requires NMR spectroscopy (1H/13C) to verify stereochemistry and substituent positions, complemented by mass spectrometry (MS) for molecular weight validation .
Q. How is the antibacterial activity of this compound evaluated in vitro?
Antibacterial efficacy is assessed using minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative strains. For example:
- Staphylococcus aureus: MIC = 2 µg/mL .
- Escherichia coli: MIC = 8 µg/mL . Testing should follow CLSI guidelines, with Mueller-Hinton agar and standardized inoculum preparation .
Q. What analytical techniques are critical for assessing purity and stability?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor purity (>95% required for pharmacological studies) .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, with decomposition temperatures ≥150°C indicating suitability for long-term storage .
- pH stability studies : Incubate the compound in buffers (pH 4–9) and quantify degradation via LC-MS .
Advanced Research Questions
Q. How does metal complexation (e.g., Cr(III)) alter the compound’s biological activity?
Coordination with transition metals like Cr(III) enhances antibacterial activity by increasing membrane permeability. For example:
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies in MIC values may arise from:
- Strain variability : Use ATCC reference strains and standardized growth conditions.
- Solubility differences : Pre-solubilize the compound in DMSO (≤1% v/v) to avoid precipitation . Statistical validation (e.g., ANOVA with post-hoc tests) is critical for cross-study comparisons .
Q. How can stereochemical modifications optimize pharmacological properties?
- Stereoisomer synthesis : Employ chiral auxiliaries or enzymatic resolution to produce (2S,5R,6R) vs. (2R,5S,6S) isomers .
- Activity correlation : The (2S,5R,6R) configuration shows 10-fold higher binding affinity to penicillin-binding proteins (PBPs) than its enantiomer .
Q. What computational tools predict binding interactions with bacterial targets?
- Molecular docking : Use AutoDock Vina to model interactions with PBP2a (PDB ID: 1VQQ). Key residues: Ser403, Lys406 .
- MD simulations : GROMACS can assess binding stability over 100 ns trajectories, with RMSD <2 Å indicating robust target engagement .
Methodological Considerations
Q. How should researchers handle discrepancies in regulatory data for this compound?
- Cross-reference MSDS databases (e.g., PubChem, ATSDR) for toxicity profiles .
- Prioritize studies compliant with OSHA/NIOSH guidelines for occupational exposure limits (e.g., TWA = 1 mg/m³) .
Q. What in silico approaches validate metabolic pathways and degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
